molecular formula C20H16N4O2 B232891 Glyantrypine CAS No. 142382-42-1

Glyantrypine

Cat. No. B232891
CAS RN: 142382-42-1
M. Wt: 344.4 g/mol
InChI Key: YFNRNQBGKNOAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glyantrypine is a tricyclic antipsychotic drug that has been used to treat schizophrenia and other psychotic disorders. It was first synthesized in the 1960s and has since been studied extensively for its mechanism of action and potential therapeutic applications. In

Scientific Research Applications

Glyantrypine as a Secondary Metabolite in Fungi

Glyantrypine, an indole alkaloid, has been identified as a main secondary metabolite of Aspergillus clavatus. The compound is biosynthesized from anthranilic acid and tryptophan, expanding the variety of metabolites derived from these sources without forming a benzodiazepine (Penn et al., 1992).

Antiviral Properties

Glyantrypine derivatives have shown significant antiviral activities. Specifically, compounds isolated from the mangrove-derived fungus Cladosporium sp. PJX-41, including glyantrypine derivatives, exhibited noteworthy activities against influenza virus A (Peng et al., 2013).

Biosynthesis Insights

Research on the biosynthesis of glyantrypine from radiolabelled amino acid precursors has provided insights into its formation involving anthranilic acid, tryptophan, and glycine. The complex array of other novel alkaloids related to glyantrypine was also highlighted (Penn et al., 1992).

Application in Plant Protection

Glyantrypine-family alkaloids were identified as potential novel antiviral and anti-phytopathogenic-fungus agents, holding promise for application in plant protection. These alkaloids, including synthesized derivatives, exhibited significant activities against Tobacco mosaic virus (TMV) and broad-spectrum fungicidal activities (Hao et al., 2021).

Synthetic Approaches

Efforts in biomimetic total synthesis of glyantrypine, among other fumiquinazoline alkaloids, have been made using tryptophan methyl ester. This synthesis explores the dehydration of anthranilamide to benzoxazine, leading to the rearrangement into glyantrypine (Wang & Ganesan, 2000).

properties

CAS RN

142382-42-1

Product Name

Glyantrypine

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione

InChI

InChI=1S/C20H16N4O2/c25-19-17(9-12-10-21-15-7-3-1-5-13(12)15)24-18(11-22-19)23-16-8-4-2-6-14(16)20(24)26/h1-8,10,17,21H,9,11H2,(H,22,25)

InChI Key

YFNRNQBGKNOAPT-UHFFFAOYSA-N

SMILES

C1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4=CNC5=CC=CC=C54

Canonical SMILES

C1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4=CNC5=CC=CC=C54

synonyms

glyantrypine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glyantrypine
Reactant of Route 2
Glyantrypine
Reactant of Route 3
Glyantrypine
Reactant of Route 4
Glyantrypine
Reactant of Route 5
Glyantrypine
Reactant of Route 6
Glyantrypine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.